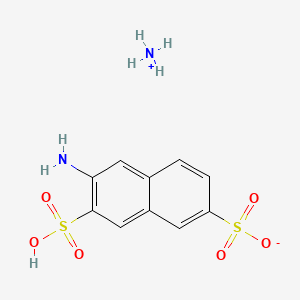
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2. It is known for its unique structure, which includes an aminonaphthalene core with two sulfonate groups and an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate typically involves the sulfonation of 3-aminonaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of sulfuric acid as a sulfonating agent .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves continuous monitoring of the reaction parameters and the use of advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of aminonaphthalenes.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include naphthoquinones, aminonaphthalenes, and various substituted derivatives, depending on the specific reaction and conditions employed .
科学的研究の応用
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, binding to certain biomolecules and emitting fluorescence upon excitation. This property is utilized in various analytical techniques to study molecular interactions and dynamics .
類似化合物との比較
Similar Compounds
- Sodium 3-aminonaphthalene-2,7-disulphonate
- Potassium 3-aminonaphthalene-2,7-disulphonate
- Lithium 3-aminonaphthalene-2,7-disulphonate
Uniqueness
Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate is unique due to its ammonium ion, which imparts distinct solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
特性
CAS番号 |
83949-46-6 |
|---|---|
分子式 |
C10H12N2O6S2 |
分子量 |
320.3 g/mol |
IUPAC名 |
azanium;6-amino-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.H3N/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |
InChIキー |
YPEBHYAVZXWTNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
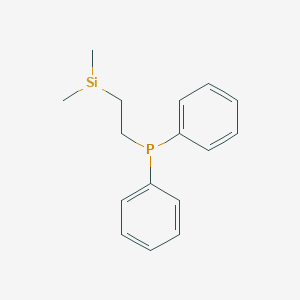
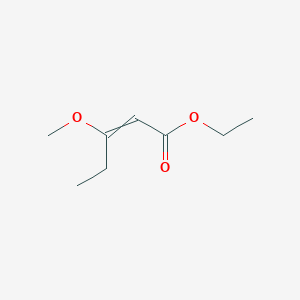

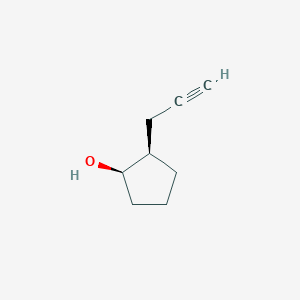
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
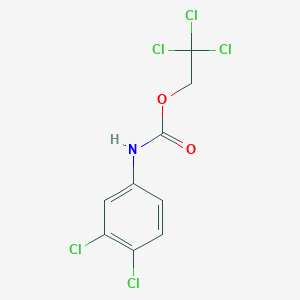
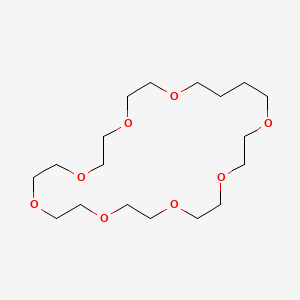
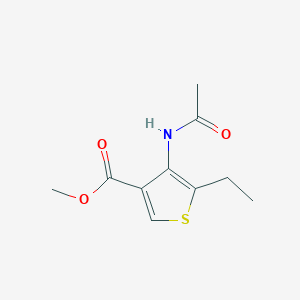
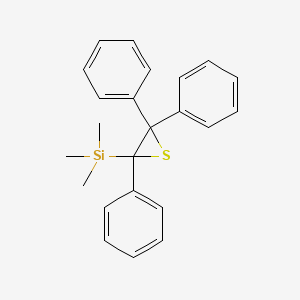
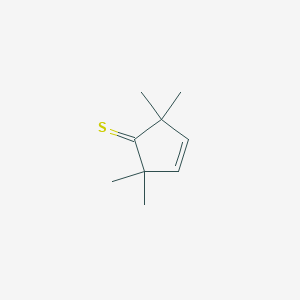
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

